内消旋-BCN-PNP-碳酸盐

描述

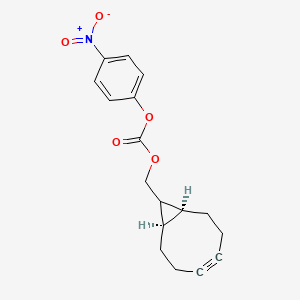

Endo-BCN-PNP-carbonate is a highly reactive compound that can readily react with molecules containing amines in organic solvents . It is used for copper-free Click Chemistry reactions . The PNP in the compound is a good leaving group .

Molecular Structure Analysis

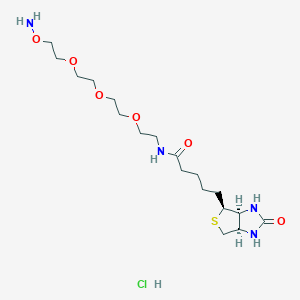

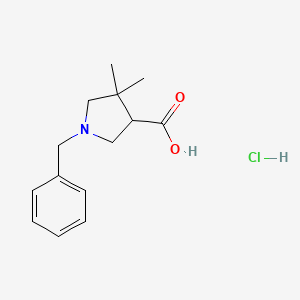

The chemical formula of endo-BCN-PNP-carbonate is C17H17NO5 . It has a molecular weight of 315.32 .Chemical Reactions Analysis

Endo-BCN-PNP-carbonate is known to react easily with amine-containing molecules in organic solvents . The PNP in the compound is a good leaving group, which facilitates its reactions . The BCN in the compound is used for copper-free Click Chemistry reactions .科学研究应用

Drug Design

The unique molecular configurations of endo-BCN compounds, including endo-BCN-O-PNB, can serve as a base for designing new active pharmaceutical ingredients (APIs) with enhanced potency or selectivity . This is due to the unique electronic and chemical properties imparted by the internal incorporation of boron (B), carbon ©, and nitrogen (N) atoms .

Drug Delivery Systems

The chemical structures of endo-BCN compounds allow for the development of novel drug delivery mechanisms, ensuring efficient and controlled release of therapeutics . This is particularly relevant for endo-BCN-O-PNB, which is a very reactive compound that can easily react with amine-containing molecules in organic solvents .

Radiopharmaceuticals

Boron, when used in certain isotopic forms, can be beneficial in neutron capture therapy for cancer treatment . The presence of boron in endo-BCN-O-PNB could potentially make it useful in this context.

Click Chemistry Reactions

endo-BCN-O-PNB is a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This makes it useful in the synthesis of PROTACs , a new class of drugs that work by tagging disease-causing proteins for destruction.

Bioconjugation

BCN moieties, such as those in endo-BCN-O-PNB, can be introduced into biomolecules, providing a handle for further chemical modifications . This is crucial in designing prodrugs or drug-conjugates .

Nanomedicine

The diverse structures of BCN compounds, including endo-BCN-O-PNB, are apt for designing nanoscale drug delivery systems or nanoparticles for therapeutic applications .

安全和危害

作用机制

Target of Action

endo-BCN-O-PNB, also known as endo-BCN-PNP-carbonate, is primarily used as a PROTAC linker . It is an alkyl/ether-based compound that can be used in the synthesis of PROTACs . The primary targets of endo-BCN-O-PNB are proteins that can be degraded by the ubiquitin-proteasome system .

Mode of Action

endo-BCN-O-PNB contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This click chemistry reaction allows endo-BCN-O-PNB to bind to its targets. PROTACs, which contain two different ligands connected by a linker like endo-BCN-O-PNB, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by endo-BCN-O-PNB are those involved in the ubiquitin-proteasome system . By degrading specific proteins, endo-BCN-O-PNB can influence various cellular processes that these proteins are involved in.

Result of Action

The result of endo-BCN-O-PNB’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins.

属性

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-17(23-13-9-7-12(8-10-13)18(20)21)22-11-16-14-5-3-1-2-4-6-15(14)16/h7-10,14-16H,3-6,11H2/t14-,15+,16? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNXOXMDBLHIDB-XYPWUTKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301135358 | |

| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-BCN-O-PNB | |

CAS RN |

1263166-91-1 | |

| Record name | Carbonic acid, (1α,8α,9β)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301135358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)

![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)

![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)